molecular formula C18H17N3O3S B4828010 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B4828010
M. Wt: 355.4 g/mol
InChI Key: DICSHACYLUBWFD-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of thiosemicarbazides with formamide under acidic conditions to form the thiadiazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the thiadiazole ring or the benzamide moiety can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: The compound may have therapeutic properties and could be explored for use in drug development.

  • Industry: Its unique chemical properties make it suitable for various industrial applications, such as in the production of advanced materials.

Mechanism of Action

The mechanism by which N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide can be compared with other similar compounds, such as:

  • N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide: This compound shares a similar thiadiazole core but has a different substituent on the benzamide moiety.

  • 2-phenoxybenzamide derivatives: These compounds have variations in the phenoxy group, leading to different biological activities.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-23-12-16-20-21-18(25-16)19-17(22)14-10-6-7-11-15(14)24-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICSHACYLUBWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

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